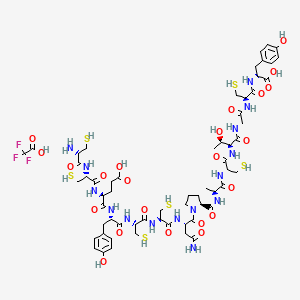

H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA is a peptide that has been used in a variety of scientific research applications. It is a cyclic peptide composed of 15 amino acids, including three cysteines, two tyrosines, an asparagine, a proline, an alanine, and a threonine. This peptide is known to have a number of biochemical and physiological effects, as well as a wide range of applications in lab experiments.

Scientific Research Applications

H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA has a number of applications in scientific research. It has been used to study the structure and function of proteins, as well as to investigate the mechanism of action of drugs and other compounds. In addition, it has been used to study the structure and activity of enzymes, and to investigate the effects of mutations on protein function.

Mechanism of Action

The exact mechanism of action of H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA is not yet fully understood. However, it is thought to interact with proteins and other molecules in a number of ways. For example, it is believed to bind to receptor sites on the surface of cells, leading to the activation of specific signaling pathways. In addition, it is thought to interact with enzymes and other proteins, leading to changes in their activity.

Biochemical and Physiological Effects

H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to modulate the activity of enzymes, leading to changes in the metabolism of various compounds. In addition, it has been shown to affect the expression of certain genes, leading to changes in the production of proteins. Finally, it has been shown to have an effect on the immune system, leading to changes in the production of cytokines and other immune mediators.

Advantages and Limitations for Lab Experiments

H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA has a number of advantages when used in lab experiments. It is relatively easy to synthesize, and can be used to study a wide range of biological processes. In addition, it is highly stable, and can be stored for long periods of time without degradation. However, it is important to note that this peptide has a number of limitations. For example, it is not selective for any particular target, and can interact with multiple proteins and other molecules. In addition, it is not very potent, and may require higher concentrations in order to observe a significant effect.

Future Directions

There are a number of potential future directions for research involving H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA. For example, it could be used to study the effects of mutations on protein structure and function. In addition, it could be used to investigate the mechanism of action of drugs and other compounds. Finally, it could be used to study the effects of this peptide on the immune system, as well as its potential therapeutic applications.

Synthesis Methods

H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise coupling of amino acids to a solid support, typically a polystyrene resin. The peptide is then cleaved from the resin, and the side chain protecting groups are removed. The final product is then purified and characterized.

properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(2R)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H85N15O21S6.C2HF3O2/c1-26(47(82)69-41(25-101)55(90)73-46(27(2)75)57(92)62-19-44(79)64-37(21-97)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29)63-56(91)42-4-3-15-74(42)58(93)35(18-43(61)78)67-53(88)39(23-99)72-54(89)40(24-100)71-50(85)34(16-28-5-9-30(76)10-6-28)66-49(84)33(13-14-45(80)81)65-52(87)38(22-98)70-48(83)32(60)20-96;3-2(4,5)1(6)7/h5-12,26-27,32-42,46,75-77,96-101H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95);(H,6,7)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPRSXJEBXBKRW-YZDVLOIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CS)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H86F3N15O23S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1646.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr-OH.TFA | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.